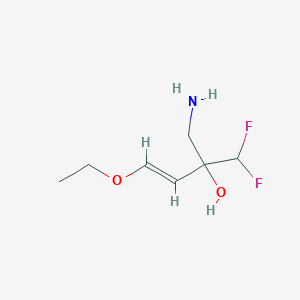
2-(Aminomethyl)-4-ethoxy-1,1-difluorobut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(difluoromethyl)-4-ethoxybut-3-en-2-ol is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. The presence of both amino and difluoromethyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(difluoromethyl)-4-ethoxybut-3-en-2-ol typically involves the introduction of the difluoromethyl group through difluoromethylation processes. These processes can be achieved using various reagents and catalysts. One common method involves the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts, such as palladium or nickel complexes, can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(difluoromethyl)-4-ethoxybut-3-en-2-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
1-Amino-2-(difluoromethyl)-4-ethoxybut-3-en-2-ol has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased hydrophobicity or enhanced thermal stability.
Mechanism of Action
The mechanism of action of 1-Amino-2-(difluoromethyl)-4-ethoxybut-3-en-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s ability to bind to specific sites on proteins or enzymes . This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-(trifluoromethyl)-4-ethoxybut-3-en-2-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-Amino-2-(methyl)-4-ethoxybut-3-en-2-ol: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Uniqueness
The presence of the difluoromethyl group in 1-Amino-2-(difluoromethyl)-4-ethoxybut-3-en-2-ol imparts unique properties, such as enhanced metabolic stability and the ability to form strong hydrogen bonds . These characteristics make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13F2NO2 |
|---|---|
Molecular Weight |
181.18 g/mol |
IUPAC Name |
(E)-2-(aminomethyl)-4-ethoxy-1,1-difluorobut-3-en-2-ol |
InChI |
InChI=1S/C7H13F2NO2/c1-2-12-4-3-7(11,5-10)6(8)9/h3-4,6,11H,2,5,10H2,1H3/b4-3+ |
InChI Key |
ROVOOSYTOHLQBT-ONEGZZNKSA-N |
Isomeric SMILES |
CCO/C=C/C(CN)(C(F)F)O |
Canonical SMILES |
CCOC=CC(CN)(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


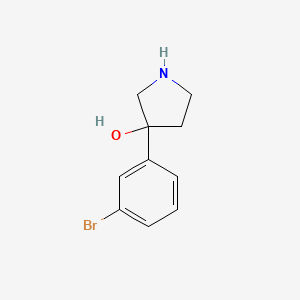
![3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile](/img/structure/B13186339.png)
![[2-(Bromomethyl)butyl]cyclopentane](/img/structure/B13186343.png)
![3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13186346.png)
![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine](/img/structure/B13186353.png)

![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)
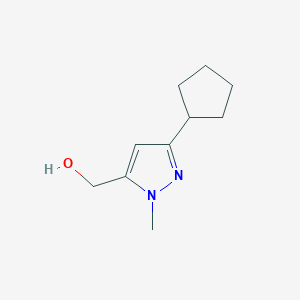

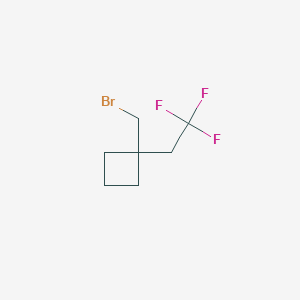
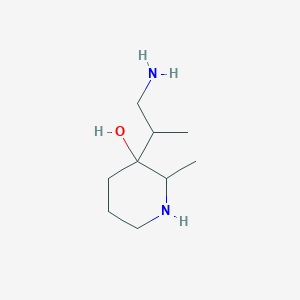
methanol](/img/structure/B13186406.png)


